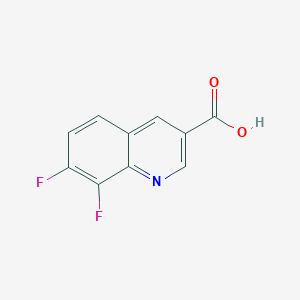

7,8-Difluoroquinoline-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

7,8-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKQPUGRVXSJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,8 Difluoroquinoline 3 Carboxylic Acid and Its Precursors

Strategic Approaches to Quinoline-3-carboxylic Acid Core Formation

The formation of the quinoline-3-carboxylic acid core is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to achieve this, with the Gould-Jacobs reaction being a prominent and widely utilized method.

Gould-Jacobs Cyclization and its Variants in Difluoroquinoline Synthesis

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org The reaction typically begins with the condensation of an aniline (B41778) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonate intermediate. wikipedia.orgablelab.eu This intermediate then undergoes a thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.orgmdpi.com Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. lookchem.com

In the context of 7,8-difluoroquinoline-3-carboxylic acid synthesis, a suitable starting material is 2,3-difluoroaniline (B47769). The general sequence involves reacting 2,3-difluoroaniline with diethyl ethoxymethylenemalonate, often at elevated temperatures, to produce diethyl (2,3-difluoroanilino)methylenemalonate. lookchem.commdpi.com The subsequent high-temperature cyclization of this intermediate, typically in a high-boiling solvent like diphenyl ether, affords ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate. ablelab.eulookchem.com Finally, hydrolysis of the ethyl ester with a base like sodium hydroxide, followed by acidification, yields 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. lookchem.com

The Gould-Jacobs reaction is known to be influenced by both steric and electronic factors, which can affect the regioselectivity of the cyclization when using asymmetrically substituted anilines. mdpi.com However, in the case of 2,3-difluoroaniline, the cyclization leads to the desired 7,8-difluoro-substituted quinoline (B57606) core. The reaction conditions, particularly the temperature of the cyclization step, are crucial and often require optimization to maximize yield and minimize degradation. ablelab.euresearchgate.net Microwave-assisted protocols have been explored to reduce reaction times and improve yields. researchgate.net

Alternative Cyclization Pathways for Quinoline Ring System Construction

While the Gould-Jacobs reaction is a mainstay, other cyclization methods for constructing the quinoline ring system exist. These include the Conrad-Limpach-Knorr reaction, which can yield either 4-quinolones or 2-quinolones depending on the reaction conditions, and the Doebner-von Miller reaction. preprints.org The Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, has been developed for the synthesis of substituted quinolines, including those with electron-withdrawing groups. acs.orgresearchgate.net

Another approach involves the palladium-catalyzed carbonylation of functionalized quinolines. For instance, a 2,3-dichloroquinoline (B1353807) can undergo a palladium-catalyzed carbonylation to form a 2,3-quinolinedicarboxylate, which can then be hydrolyzed and selectively decarboxylated at the 2-position to yield quinoline-3-carboxylic acid. google.com While not a primary cyclization method, this demonstrates a pathway to the 3-carboxylic acid functionality from a pre-formed quinoline ring.

Fluorination Strategies at the 7 and 8 Positions

The introduction of fluorine atoms at the C-7 and C-8 positions of the quinoline ring is a key feature of the target molecule. These fluorine atoms can be introduced either by starting with a pre-fluorinated aniline, as in the Gould-Jacobs synthesis using 2,3-difluoroaniline, or through direct fluorination of the quinoline core.

Regioselective Fluorination Techniques

Direct C-H fluorination of quinolines presents a challenge due to the need for regioselectivity. acs.orgnih.gov Electrophilic fluorinating agents, such as Selectfluor, have been employed for the C-H fluorination of quinoline derivatives. rsc.org Research has shown that the directing group on the quinoline ring plays a crucial role in determining the position of fluorination. For instance, the C-5 position of 8-aminoquinoline (B160924) amides and sulfonamides can be regioselectively fluorinated using Selectfluor under metal-free conditions. rsc.orgrsc.org

Recent advancements have explored nucleophilic fluorination strategies. A novel concept involving a concerted nucleophilic aromatic substitution has been developed for the C-H fluorination of quinolines, overcoming the challenge of high-energy Meisenheimer intermediates. acs.orgnih.govacs.org This method has shown success in the C-4 fluorination of quinolines.

Influence of Fluorine Introduction on Synthetic Pathways

The presence of fluorine atoms significantly influences the reactivity and properties of the quinoline molecule. The strong electron-withdrawing nature of fluorine can affect the electron density of the aromatic rings, thereby influencing the course of subsequent reactions. For example, in the Gould-Jacobs synthesis, the electron-withdrawing fluorine atoms on the aniline precursor can impact the nucleophilicity of the aniline nitrogen and the conditions required for cyclization.

Furthermore, the introduction of fluorine can modulate the biological activity of the resulting quinolone derivatives. The presence of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position are common structural features in many potent fluoroquinolone antibiotics. lookchem.com The addition of a fluorine atom at the C-8 position has also been shown to enhance antibacterial potency in certain series of quinolones. msu.edu

Carboxylic Acid Functionalization and Derivatization at the 3-Position

The carboxylic acid group at the 3-position of the quinoline ring is a key functional handle that can be further modified to produce a variety of derivatives with diverse biological activities. nih.govnih.govnih.gov

The synthesis of the quinoline-3-carboxylic acid itself can be achieved through the hydrolysis of the corresponding ester, which is typically the direct product of the Gould-Jacobs cyclization. lookchem.com This hydrolysis is usually carried out under basic conditions using reagents like sodium hydroxide, followed by acidification. lookchem.comresearchgate.net

Once the carboxylic acid is obtained, it can undergo various transformations. For example, it can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides. mdpi.com Esterification can also be performed to generate different ester derivatives. These derivatizations are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties. nih.govnih.gov

Data Tables

Synthesis of Key Intermediates for this compound (e.g., Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate)

The synthesis of this compound hinges on the preparation of crucial precursors and intermediates. A primary starting material is 2,3-difluoroaniline, which provides the foundational difluorinated benzene (B151609) ring of the quinoline system.

The construction of the quinoline ring system is often achieved through the Gould-Jacobs reaction. wikipedia.orglookchem.com This classic method involves the condensation of an aniline derivative with a malonic acid derivative, followed by a cyclization reaction. In the context of this compound synthesis, 2,3-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This initial reaction typically proceeds by heating the reactants, often at temperatures around 100°C, to form the intermediate ethyl 3-((2,3-difluorophenyl)amino)acrylate. lookchem.com

The subsequent and critical step is the thermal cyclization of this intermediate to form the quinoline core. This is generally accomplished at high temperatures (around 250°C) in a high-boiling point solvent such as diphenyl ether. lookchem.com This intramolecular cyclization yields ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

To arrive at the key intermediate, ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate, the hydroxyl group at the 4-position of the quinoline ring must be substituted with a chlorine atom. This transformation is typically achieved by treating the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this purpose. chemicalbook.comchemicalbook.com The reaction is generally carried out by heating the substrate in excess phosphorus oxychloride.

The final step to obtain this compound from its ethyl ester is a straightforward hydrolysis reaction. This is usually accomplished by heating the ethyl ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the desired carboxylic acid. lookchem.com

Table 1: Key Synthetic Steps for this compound

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 2,3-Difluoroaniline, Diethyl ethoxymethylenemalonate | Heat (e.g., 100°C) | Ethyl 3-((2,3-difluorophenyl)amino)acrylate |

| 2 | Ethyl 3-((2,3-difluorophenyl)amino)acrylate | High temperature (e.g., 250°C) in diphenyl ether | Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃), Heat | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate |

| 4 | Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate | Aqueous NaOH, then HCl | 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid |

Novel and Expedient Synthetic Routes to this compound Derivatives

While the Gould-Jacobs reaction remains a foundational method, research has focused on developing more efficient and novel synthetic routes to quinoline derivatives, which can be applied to the synthesis of this compound derivatives.

The functionalization of the quinoline ring system to introduce various substituents and create a diverse range of derivatives is another active area of research. For instance, the chlorine atom at the 4-position of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate serves as a versatile handle for introducing different functionalities through nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives with potentially interesting chemical and biological properties.

Table 2: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Reaction

| Feature | Conventional Method | Microwave-Assisted Method |

| Heating | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Hours | Minutes |

| Solvent | Often requires high-boiling point solvents | Can sometimes be performed under solvent-free conditions |

| Yields | Generally good | Often improved |

| Energy Consumption | Higher | Lower |

Reactivity and Reaction Mechanisms of 7,8 Difluoroquinoline 3 Carboxylic Acid

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoline ring, particularly when it is substituted with good leaving groups like fluorine. youtube.comyoutube.com The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. harvard.edunih.gov The presence of electron-withdrawing groups, such as the quinoline nitrogen and the fluorine atoms themselves, stabilizes this intermediate, facilitating the reaction. youtube.com

The fluorine atoms at the C-7 and C-8 positions of 7,8-Difluoroquinoline-3-carboxylic acid are susceptible to displacement by a range of nucleophiles. The high electronegativity of fluorine makes the carbon atoms to which they are attached highly electrophilic and thus prime targets for nucleophilic attack. youtube.comyoutube.com In the context of SNAr, fluorine can be a better leaving group than heavier halogens because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond. youtube.comyoutube.com

Common nucleophiles used in these reactions include:

Amines (Primary and Secondary): Reaction with various amines leads to the formation of 7- or 8-aminoquinoline (B160924) derivatives. These reactions are fundamental in the synthesis of many biologically active quinolone compounds. nih.gov

Alkoxides and Phenoxides: Oxygen nucleophiles can be used to introduce alkoxy or aryloxy groups.

Thiols: Sulfur nucleophiles react to form thioether derivatives.

The table below illustrates the general reaction for the displacement of a fluorine atom on the quinoline core.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMSO, DMF), Heat | 7- or 8-Aminoquinoline |

| Alcohol (ROH) | Strong Base (e.g., NaH), Aprotic solvent (e.g., THF) | 7- or 8-Alkoxyquinoline |

| Thiol (RSH) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | 7- or 8-Thioether |

This table represents plausible reactions based on general principles of nucleophilic aromatic substitution on fluoroquinolone scaffolds.

Regioselectivity in SNAr reactions on poly-substituted aromatic systems is governed by the electronic and steric environment of the potential reaction sites. For 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic attack consistently occurs at the 4-position, which is attributed to that carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov

In the case of this compound, the substitution can occur at either the C-7 or C-8 position. The precise outcome depends on several factors:

Electronic Effects: The relative electron deficiency of C-7 and C-8, influenced by the nitrogen atom and the carboxylic acid group, will direct the nucleophile.

Steric Hindrance: The C-8 position is adjacent to the fused ring junction, which may present greater steric hindrance to an incoming nucleophile compared to the C-7 position.

Reaction Conditions: The choice of solvent, temperature, and base can influence the kinetic versus thermodynamic product distribution.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a versatile handle for further chemical modification.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often requiring removal of water to achieve high yields. masterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an acyl-transfer catalyst such as 4-dimethylaminopyridine (DMAP), a method known as the Steglich esterification. organic-chemistry.org This method is particularly useful for substrates that are sensitive to strong acids. organic-chemistry.org

Amidation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uklibretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly accomplished using peptide coupling reagents. A mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is frequently used to form a highly reactive O-acylisourea or active ester intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide in high yield. nih.govresearchgate.net

The table below summarizes common reagents for these transformations.

| Transformation | Method | Typical Reagents | Byproducts |

| Esterification | Fischer Esterification | Alcohol (ROH), H₂SO₄ (cat.) | H₂O |

| Esterification | Steglich Esterification | Alcohol (ROH), DCC, DMAP (cat.) | Dicyclohexylurea (DCU) |

| Amidation | Peptide Coupling | Amine (R₂NH), EDC, HOBt, Base | 1-ethyl-3-(3-dimethylaminopropyl)urea |

This table outlines general, widely-used synthetic methods for the transformation of carboxylic acids.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. Simple aliphatic carboxylic acids are generally stable to heat, but decarboxylation is facilitated when the structure can stabilize the resulting carbanion intermediate. libretexts.org For quinoline-3-carboxylic acids, this reaction usually requires harsh conditions, such as high temperatures, often in the presence of a copper catalyst in a high-boiling solvent like quinoline itself. acs.org

A proposed mechanism for the decarboxylation of β-keto acids involves a cyclic six-membered transition state, which is not directly applicable here. youtube.com For aromatic carboxylic acids, the mechanism can involve the formation of an organometallic intermediate (e.g., with copper), which then undergoes protodemetalation to release the decarboxylated product. Another pathway is a radical mechanism, particularly in reactions like the Hunsdiecker reaction, where a silver carboxylate is treated with bromine. libretexts.org A patent describes a method for selectively removing a carboxyl group at the 2-position of a quinoline-2,3-dicarboxylic acid by heating, suggesting that decarboxylation at positions on the quinoline ring is feasible under specific conditions. google.com

Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the carboxylic acid itself is not typically used directly, derivatives of this compound can serve as excellent substrates.

The C-F bonds on the quinoline core can participate in cross-coupling reactions, although C-Cl and C-Br bonds are more commonly used. iucc.ac.il However, methods for the palladium-catalyzed coupling of fluorinated organic compounds are an active area of research. mdpi.com The oxidative addition of a C-F bond to a low-valent palladium center is a key, often challenging, step. iucc.ac.ilmdpi.com

More commonly, the fluorine atoms would be replaced via SNAr with a different halide (e.g., Cl or Br) or converted to a triflate (OTf) to create a more reactive substrate for cross-coupling.

Potential cross-coupling reactions for derivatives of this scaffold include:

Suzuki Coupling: Reaction of a halo-quinoline derivative with an organoboron reagent to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halo-quinoline with an amine to form a C-N bond.

Sonogashira Coupling: Coupling of a halo-quinoline with a terminal alkyne to create a C-C bond.

The regioselectivity of these cross-coupling reactions often mirrors that of SNAr reactions, as the initial oxidative addition step is influenced by similar electronic factors. baranlab.org

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃ / Ligand (e.g., BippyPhos) | C-N (Aryl-Amine) |

| Sonogashira | R-C≡CH (Alkyne) | Pd(PPh₃)₂Cl₂, CuI | C-C (Aryl-Alkynyl) |

This table shows representative cross-coupling reactions plausible for halo-quinoline derivatives.

Palladium-Catalyzed Coupling Reactions

The quinoline-3-carboxylic acid scaffold is a viable participant in palladium-catalyzed decarboxylative cross-coupling reactions. This transformation serves as a powerful method for forming new carbon-carbon bonds by coupling the quinoline core with (hetero)aryl halides, concomitant with the loss of carbon dioxide wikipedia.org. An efficient protocol has been established for the decarboxylative cross-coupling of quinolin-4(1H)-one 3-carboxylic acids with various (hetero)aryl halides acs.orgscite.ainih.gov.

The general mechanism for this type of reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the quinoline carboxylic acid and subsequent decarboxylation to form an aryl-palladium-quinolyl intermediate. Reductive elimination from this intermediate yields the 3-aryl-quinoline product and regenerates the Pd(0) catalyst wikipedia.org. Bimetallic systems, such as those employing PdBr2 and silver carbonate, have proven effective for this transformation, yielding a variety of 3-(hetero)aryl 4-quinolinones and related heterocyclic structures in good to excellent yields acs.orgnih.gov. While specific examples utilizing the 7,8-difluoro substrate are not detailed, the established reactivity of the quinolinone-3-carboxylic acid core suggests its applicability in these coupling strategies scite.airesearchgate.net.

Table 1: Representative Conditions for Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids

| Catalyst System | Base | Coupling Partner | Solvent | Temperature | Yield |

| PdBr₂ / DPEphos | Ag₂CO₃ | (Hetero)aryl Halides | Dioxane | 150 °C | Good to Excellent |

| Pd(OAc)₂ | K₂CO₃ | Aryl Halides | DMA | 130 °C | Moderate to Good |

| Pd(PPh₃)₄ | Cs₂CO₃ | Aryl Tosylates | DMF | 130 °C | Moderate to Good |

Data synthesized from principles described in sources acs.orgscite.ainih.govresearchgate.net. DPEphos = Bis(2-diphenylphosphinophenyl)ether, DMA = Dimethylacetamide, DMF = Dimethylformamide.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals, particularly copper, are effective in catalyzing transformations involving carboxylic acids and quinoline derivatives. Copper-catalyzed reactions provide alternative pathways for functionalization.

Research has demonstrated copper-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids, indicating that a C-C bond can be formed with concomitant loss of the carboxyl group under copper catalysis cas.cn. Similarly, copper-catalyzed decarboxylative thiolation reactions have been studied, converting carboxylic acids into thioethers doi.org. These methods highlight the potential for the carboxylic acid moiety at the 3-position of the quinoline to act as a leaving group in copper-mediated C-C or C-S bond-forming reactions doi.org.

Furthermore, copper catalysts can mediate the direct functionalization of the quinoline ring itself. A notable example is the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using a bifunctional reagent nih.gov. This demonstrates that under specific copper-catalyzed conditions, C-H bonds on the quinoline scaffold can be activated for functionalization, a strategy that could potentially be adapted for the 7,8-difluoroquinoline (B123522) core nih.govmdpi.com. The mechanism for these transformations can vary, with evidence suggesting that difluoromethylation may proceed through a free radical process, while bromination follows an ionic pathway nih.gov.

Photochemical Reactivity of Fluorinated Quinolones

Fluorinated quinolones are known to be photosensitive, undergoing various photochemical reactions upon absorption of UV light mdpi.comindexcopernicus.com. The basic structure absorbs light in the 200 to 400 nm range mdpi.com. Upon photolysis, these compounds can generate highly reactive intermediates, leading to several degradation pathways, including decarboxylation, cleavage of the C7 side chain, and dehalogenation mdpi.comrsc.org.

The substituent at the C-8 position is particularly influential on the photochemical properties. Fluoroquinolones with a halogen atom at the C-8 position are known to have significant phototoxic properties, which is directly related to the photolability of the C-8 halogen bond mdpi.com. This is highly relevant for this compound, which possesses a fluorine atom at this critical position. The photochemical processes can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, which can accelerate the degradation of the molecule through indirect photolysis researchgate.net.

Mechanisms of Carbon-Fluorine Bond Cleavage

The mechanism of phototoxicity for many fluoroquinolones is linked to the photochemical cleavage of the carbon-halogen bond, particularly at the C-8 position mdpi.com. For derivatives containing a fluorine atom at C-8, a reductive defluorination mechanism is a primary degradation route mdpi.com.

The process is initiated when the fluoroquinolone molecule absorbs a photon, promoting it to an excited singlet state (¹FQ). This can then convert to a more stable triplet excited state (³FQ) mdpi.com. In the presence of a suitable quencher, the triplet state can generate a radical anion intermediate. This radical anion is unstable and subsequently eliminates a fluoride ion (F⁻) to form a carbon-centered radical at the C-8 position mdpi.com. This aryl radical is highly reactive and can engage in further reactions with surrounding molecules.

Key Steps in C-8 Photodefluorination:

Excitation: FQ + hν → ¹FQ* → ³FQ*

Quenching: ³FQ* + Quencher → [FQ]•⁻ (Radical Anion)

Fluoride Elimination: [FQ]•⁻ → FQ• (Aryl Radical) + F⁻

Photo-induced Derivatization Strategies

The generation of reactive intermediates through photochemical pathways opens avenues for synthetic derivatization. The highly reactive aryl radical formed from C-F bond cleavage can be trapped by other molecules to form new derivatives. This strategy allows for the functionalization of the quinolone core at a position that might be difficult to access through conventional thermal chemistry.

Additionally, other parts of the molecule can be altered photochemically. Direct photolysis of fluoroquinolones at 253.7 nm has been shown to result in transformations where one antibiotic is converted into another, often through modification of side chains nih.gov. For example, enrofloxacin can be converted to ciprofloxacin through such a process nih.gov. These photo-induced transformations highlight the potential to synthesize new derivatives by selectively targeting specific bonds within the molecule using light energy mdpi.comnih.gov.

Thermochemical Reactions of this compound Derivatives

The thermal reactivity of this compound and its derivatives is primarily characterized by decarboxylation and, at higher temperatures, decomposition.

The carboxylic acid group at the 3-position can be removed by heating. This type of thermal decarboxylation is a known reaction for quinoline-3-carboxylic acids and related heterocyclic acids wikipedia.orggoogle.com. For instance, the final step in the Gould-Jacobs synthesis of 4-hydroxyquinolines is a thermal decarboxylation wikipedia.org. The reaction is typically carried out by heating the carboxylic acid in a high-boiling point solvent, such as anisole, at temperatures around 150-180 °C google.comfuture4200.com. The stability of the quinoline ring system facilitates this process, leading to the corresponding 7,8-difluoroquinoline.

At significantly higher temperatures (e.g., 500-700 °C), more extensive degradation occurs. Pyrolysis of fluoroquinolones is used as a method to produce biochar, indicating a complete breakdown of the molecular structure under these conditions mdpi.comresearchgate.net. The process involves the thermal conversion of the organic compound into carbonaceous material, driven by the high energy input researchgate.netmdpi.com.

Advanced Spectroscopic and Analytical Characterization Techniques for 7,8 Difluoroquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 7,8-Difluoroquinoline-3-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, offers a complete structural picture.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C-2 position of the quinoline (B57606) ring typically appears as a singlet at a downfield chemical shift, often around 8.9 ppm. The protons on the benzene (B151609) ring, H-5 and H-6, appear as multiplets due to coupling with each other and with the adjacent fluorine atoms. lookchem.com The carboxylic acid proton is highly deshielded and is usually observed as a broad singlet at a very downfield region, typically above 13 ppm. lookchem.comlibretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.9 | s | - |

| H-5 | ~8.17 | m | JH-H, JH-F |

| H-6 | ~7.88 | m | JH-H, JH-F |

| COOH | >13.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. pressbooks.pub The carbon atoms directly bonded to fluorine (C-7 and C-8) will exhibit large one-bond carbon-fluorine couplings (¹JC-F), which can be a key diagnostic feature. The remaining aromatic and quinoline carbons will appear in the typical aromatic region of the spectrum, with their precise chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. libretexts.org

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for directly observing the fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-7 and C-8 positions. The chemical shifts of these fluorine atoms and the coupling between them (JF-F) provide valuable structural information. For a related compound, 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid, the fluorine signals appeared as multiplets at approximately -48.44 ppm and -58.7 ppm. lookchem.com These values can serve as a reference point, although the exact shifts for the 7,8-difluoro isomer will differ.

2D NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the protons in the aromatic spin system of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the placement of the carboxylic acid group and the fluorine atoms by observing long-range correlations from the protons to these carbons.

The collective data from these 1D and 2D NMR experiments provide a comprehensive and unambiguous structural determination of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. ub.edunih.gov For this compound (C₁₀H₅F₂NO₂), the expected exact mass can be calculated and compared to the experimentally determined value. uni.lu The high accuracy of HRMS helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. ub.edu

The fragmentation of quinolone carboxylic acids in the mass spectrometer often follows predictable pathways. nih.gov Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da). libretexts.org For quinolone structures, cleavage of the quinoline ring system can also occur. The presence of fluorine atoms will also influence the fragmentation, and the resulting fragment ions can further confirm the location of these substituents. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₆F₂NO₂⁺ | 210.0361 |

| [M-H]⁻ | C₁₀H₄F₂NO₂⁻ | 208.0216 |

| [M+Na]⁺ | C₁₀H₅F₂NNaO₂⁺ | 232.0180 |

Data sourced from predicted values and may vary slightly in experimental results. uni.lu

The combination of advanced NMR and MS techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity for further research and application.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czechemi.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The presence of the carboxylic acid moiety gives rise to two prominent and diagnostically useful absorptions. spectroscopyonline.comopenstax.org A very broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, a feature broadened by extensive hydrogen bonding. openstax.orglibretexts.org Additionally, a strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is expected between 1710 and 1760 cm⁻¹. openstax.org Conjugation of the carbonyl group with the quinoline ring system may shift this peak to a slightly lower frequency. openstax.org

Other notable absorptions include those for the aromatic C-H stretch, typically appearing in the 3000-3100 cm⁻¹ region. vscht.cz The C-F stretching vibrations of the two fluorine atoms on the quinoline ring would also produce strong absorptions, generally found in the 1000-1400 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Carbonyl C=O | Stretch | 1710-1760 | Strong |

| Aromatic C=C | Stretch | 1400-1600 | Medium to Weak |

| C-F | Stretch | 1000-1400 | Strong |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |

| O-H Bend | Bend | 910-950 and 1395-1440 | Medium, Broad |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for its separation from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. researchgate.net In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) with acetic acid) and organic solvents such as acetonitrile. chromforum.org The separation is based on the differential partitioning of the compound between the stationary phase (the C18 column) and the mobile phase.

For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization can be employed to improve chromatographic behavior and detection sensitivity. nih.govpsu.edu However, direct analysis is also possible, often with UV detection, as the quinoline ring system is a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This technique is invaluable for both the identification and quantification of this compound. vscht.czuni.lu

After separation on an HPLC column, the analyte is introduced into the mass spectrometer. For a carboxylic acid, electrospray ionization (ESI) is a common ionization method. In negative ion mode (ESI-), the molecule is expected to deprotonate, forming the [M-H]⁻ ion, where M is the molecular weight of the compound. chromforum.org In positive ion mode (ESI+), the formation of the [M+H]⁺ adduct is likely. uni.lu

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. Further fragmentation of the molecular ion (tandem MS or MS/MS) can yield structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) or the carboxyl group (COOH). libretexts.orgmiamioh.edu

Predicted LC-MS Data for this compound

| Adduct | Ionization Mode | Predicted m/z |

| [M+H]⁺ | Positive | 210.03612 |

| [M+Na]⁺ | Positive | 232.01806 |

| [M-H]⁻ | Negative | 208.02156 |

| [M+H-H₂O]⁺ | Positive | 192.02610 |

Data sourced from PubChemLite. uni.lu

Crystallography and X-ray Diffraction for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies of 7,8 Difluoroquinoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. For quinolone carboxylic acid derivatives, these methods elucidate how the arrangement of electrons influences the molecule's stability, reactivity, and interactions. mdpi.com

Density Functional Theory (DFT) is a robust computational method widely used to study quinolone systems. mdpi.com It is employed to model various parameters for monomers and dimers, both in the gas phase and in the presence of a solvent, using approaches like the Polarizable Continuum Model (PCM). mdpi.com

Key applications of DFT for compounds like 7,8-Difluoroquinoline-3-carboxylic acid include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Energetic Calculations: Calculating the total energy of the molecule, which helps in assessing its stability.

Electronic Structure Parameters: DFT is used to compute properties like electron density, electrostatic potential, and dipole moment. These are critical for understanding how the molecule will interact with biological targets. mdpi.com

Studies on similar quinolone carboxylic acids show that the presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the carbonyl oxygen at position 4 creates a stabilizing quasi-ring structure. mdpi.com DFT calculations can precisely model the geometry and strength of this hydrogen bond. mdpi.com

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For quinolone derivatives, electronic structure analysis is often performed using methods such as:

Atoms in Molecules (AIM): This theory analyzes the electron density topology to characterize chemical bonds, including weak intramolecular and intermolecular interactions like hydrogen bonds. mdpi.com

Natural Bond Orbital (NBO): NBO analysis provides information about charge distribution, orbital interactions, and the delocalization of electrons within the molecule, offering a clear chemical picture of bonding. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound. researchgate.netnih.gov These simulations are essential for understanding conformational flexibility and interactions with the surrounding environment, such as water or biological macromolecules. researchgate.netnih.gov

For related quinolone systems, Car–Parrinello Molecular Dynamics (CPMD) has been used to study the dynamics of hydrogen bonds and spectroscopic signatures in both gas and crystalline phases. mdpi.com Such simulations can reveal:

Conformational Landscapes: Identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Hydrogen Bond Dynamics: Observing the time-evolution of hydrogen bonds, including potential proton-sharing or proton-transfer events, which are crucial for understanding reactivity. mdpi.com

Solvation Effects: Simulating how solvent molecules, like water, arrange themselves around the quinolone and influence its structure and properties. researchgate.net

Path Integral Molecular Dynamics (PIMD) may also be employed to incorporate quantum nuclear effects, providing a more accurate description of proton behavior in hydrogen bonds, showing how the proton position can be moved towards the bridge midpoint. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Fluorinated Quinolone Systems

Structure-Activity Relationship (SAR) studies are critical for optimizing the therapeutic potential of quinolones. uc.pt These studies systematically modify the chemical structure and assess how the changes affect biological activity, such as antibacterial potency. msu.eduasm.org For fluorinated quinolones, SAR modeling has established clear connections between specific structural features and their effectiveness. msu.edunih.gov

Key findings from SAR studies on arylfluoroquinolones include:

C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a characteristic feature of almost all clinically useful fluoroquinolones and is crucial for high antibacterial potency. asm.org

C-8 Position: The addition of a second fluorine atom at the C-8 position, creating a difluoroquinolone, has a variable effect. In some cases, 6,8-difluoroarylquinolones are slightly less active than their corresponding 6-fluoro counterparts. msu.edu

N-1 Substituent: The group at the N-1 position significantly influences potency. An ethyl group has been suggested as an optimal substituent based on QSAR analysis. msu.edu Substituted phenyl groups at this position have also been extensively studied. nih.gov

C-7 Substituent: The substituent at the C-7 position is a major determinant of antibacterial spectrum and potency. For 6,8-difluoroquinolones, the in vitro activity against Gram-negative bacteria often follows the sequence: 4-methylpiperazinyl > piperazinyl < 3-aminopyrrolidinyl. msu.edu

| Position | Substituent | Effect on Antibacterial Activity | Reference |

|---|---|---|---|

| C-6 | Fluorine | Generally essential for high potency; a defining feature of fluoroquinolones. | asm.org |

| C-8 | Fluorine | Variable effect; can sometimes lead to slightly lower activity compared to 6-fluoro analogues. | msu.edu |

| N-1 | Ethyl, Substituted Phenyl | Significantly influences potency. An ethyl group is often optimal. A 2,4-difluorophenyl group has shown high potency. | msu.edunih.gov |

| C-7 | Piperazinyl, 3-aminopyrrolidinyl | Strongly modulates potency and spectrum. The 3-aminopyrrolidinyl group often confers the greatest potency. | msu.edunih.gov |

Prediction of Spectroscopic Data through Computational Methods

Computational methods can accurately predict various spectroscopic data, which aids in the characterization and identification of compounds like this compound.

Vibrational Spectroscopy: MD simulations, such as CPMD, can be used to generate atomic velocity power spectra. mdpi.com Applying a Fourier transform to the autocorrelation function of these velocities yields vibrational spectra, which can be compared to experimental infrared (IR) spectroscopy results. mdpi.comresearchgate.net This allows for the assignment of specific vibrational modes, such as the O-H stretching in the intramolecular hydrogen bond. mdpi.com

Mass Spectrometry: Computational tools can predict properties relevant to mass spectrometry. For instance, the collision cross section (CCS) is a measure of an ion's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated and are available in public databases. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.03612 | 138.0 |

| [M-H]⁻ | 208.02156 | 138.2 |

| [M+Na]⁺ | 232.01806 | 148.9 |

| [M+K]⁺ | 247.99200 | 144.9 |

| [M+NH₄]⁺ | 227.06266 | 156.3 |

Data sourced from PubChemLite. uni.lu These values are computationally predicted.

Computational Studies on Reaction Pathways and Transition States

Theoretical chemistry plays a vital role in mapping out potential chemical reactions, including synthesis routes and mechanisms of action. By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the feasibility and kinetics of a reaction. mdpi.com

For quinolone carboxylic acids, computational studies can investigate:

Proton Transfer: As revealed by CPMD and PIMD simulations on similar systems, the dynamics of the acidic proton can be modeled. mdpi.com While proton transfer from the carboxylic acid to the ketone oxygen is generally not found to be favorable in the electronic ground state, these simulations provide a detailed understanding of the proton's localization and potential for sharing. mdpi.com

Synthesis Reactions: The Gould-Jacobs cyclization is a common method for synthesizing quinolones. researchgate.net Computational modeling can be used to study the mechanism of this and other synthetic steps, helping to optimize reaction conditions and predict potential byproducts.

Intermolecular Interactions: The stability of dimers and larger aggregates is influenced by intermolecular forces. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose interaction energies into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. For similar systems, it has been found that dispersive forces are often the decisive factor in intermolecular stability. mdpi.com

Derivatives and Analogs of 7,8 Difluoroquinoline 3 Carboxylic Acid

Substituent Effects on the Quinoline (B57606) Ring System

The biological activity of quinolone compounds is significantly influenced by the nature and position of substituents on the bicyclic heteroaromatic ring system. auctoresonline.org Beyond the fluorine atoms at the C-7 and C-8 positions, modifications at other sites, particularly C-5 and C-8, have been shown to modulate the potency and spectrum of activity.

Research into the structure-activity relationships (SAR) has revealed that the introduction of specific groups at the R₅ position can enhance activity against Gram-positive organisms. The potency improvement at this position has been observed to follow the order of –CH₃ < –OH < –NH₂. nih.gov For example, the addition of an amino group (–NH₂) at the C-5 position has been a key feature in the development of some third-generation fluoroquinolones, contributing to expanded Gram-positive coverage. nih.gov

Similarly, substituents at the C-8 position play a crucial role. While the parent compound in this discussion features a fluorine atom at C-8, other modifications have been explored. The introduction of a chloro group (Cl) or a methoxy (B1213986) group (–OCH₃) at R₈ has been shown to improve anti-Gram-positive activity. auctoresonline.orgnih.gov The synthesis of 8-chloro and 8-methoxy quinoline-3-carboxylic acids has been achieved through methods like chlorination with sulfuryl chloride or by treating the corresponding chloro-derivative with a soluble metallic alcohol. auctoresonline.org These findings underscore the potential for developing new quinolone derivatives with improved therapeutic profiles through targeted structural modifications on the quinoline ring. auctoresonline.org

Table 1: Effect of Substituents on the Quinoline Ring

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| R₅ | -NH₂ | Increased activity against Gram-positive bacteria | nih.gov |

| R₅ | -OH | Moderate increase in Gram-positive activity | nih.gov |

| R₅ | -CH₃ | Minor increase in Gram-positive activity | nih.gov |

| R₈ | -OCH₃ | Improved anti-Gram-positive activity | auctoresonline.orgnih.gov |

| R₈ | -Cl | Improved anti-Gram-positive activity | auctoresonline.orgnih.gov |

Modifications at the 3-Carboxylic Acid Position

The carboxylic acid group at the 3-position is a critical pharmacophoric element, essential for the compound's interaction with its biological targets, such as DNA gyrase. auctoresonline.org However, this functional group can be chemically modified to create prodrugs or new derivatives with altered properties. Esterification is a common modification, converting the carboxylic acid into an ester. mdpi.com For instance, the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key step in the preparation of various N-1 substituted fluoroquinolone derivatives. orientjchem.org

The carboxylic acid can also be converted into amides. In one synthetic route, 2-oxo-1,2-dihydro-quinoline carboxylic acid is first esterified and then reacted with various amines to produce 2-oxo-4-quinoline-carboxylic acid arylamides. mdpi.com Another strategy involves creating conjugates by linking the carboxylic acid moiety to other pharmacologically active molecules. For example, levofloxacin, a related fluoroquinolone, has had its carboxylic acid group derivatized to link with histone deacetylase (HDAC) inhibitors, creating novel dual-acting agents. nih.gov This was achieved by first reacting the propargylated fluoroquinolone with an azidohexanoic acid, followed by conversion of the terminal carboxylate into a hydroxamic acid. nih.gov Such modifications highlight the versatility of the 3-carboxylic acid position for creating derivatives with potentially new or enhanced biological activities. nih.gov

Introduction of Heterocyclic Moieties at the 7-Position (e.g., Piperazinyl, Pyrrolidinyl, Azetidinyl)

The substituent at the C-7 position of the quinoline ring is a primary determinant of the antibacterial spectrum and potency. The introduction of various heterocyclic moieties at this position has been a cornerstone of fluoroquinolone development. The displacement of a halogen, typically fluorine or chlorine, at C-7 by a heterocyclic amine is a common synthetic strategy. auctoresonline.org

Commonly used heterocyclic groups include:

Piperazinyl groups : The piperazine (B1678402) ring is a hallmark of many second-generation fluoroquinolones, significantly improving activity against Gram-negative bacteria. nih.gov Further alkylation of the piperazine ring can enhance activity against Gram-positive organisms. nih.gov

Pyrrolidinyl groups : The introduction of a substituted pyrrolidinyl ring, such as a 3-aminopyrrolidinyl group, has proven effective in improving Gram-positive activity, similar to alkylated piperazines. nih.govnih.gov

Azetidinyl and other cyclic amines : A wide array of other five- and six-membered heterocyclic rings have been attached to the 7-position to modulate activity. nih.govacs.org For instance, a series of 7-(substituted)aminomethyl quinolones were synthesized, with derivatives bearing a [(substituted)phenyl]aminomethyl side chain at C-7 demonstrating good activities against Gram-positive organisms. researchgate.net In another study, a novel series of 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones were synthesized, where the heterocyclic side chain is attached via a carbon-carbon bond, showing notable activity against resistant strains of Streptococcus pneumoniae. nih.govresearchgate.net

The choice of the C-7 substituent profoundly influences the compound's pharmacokinetic properties and target enzyme inhibition profile. The extensive research in this area has led to a vast library of C-7 substituted quinolones, each with a unique activity profile. nih.govnih.gov

Isosteric Replacements and Bioisosterism in 7,8-Difluoroquinoline-3-carboxylic Acid Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize drug-like properties. nih.govresearchgate.net In the context of the this compound scaffold, this concept can be applied to various parts of the molecule.

One key application is the use of carboxylic acid isosteres . While the carboxylic acid at C-3 is vital, it can lead to undesirable physicochemical properties. Medicinal chemists may replace it with other acidic functional groups to improve parameters like absorption or metabolic stability. Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and certain acylsulfonamides. nih.gov

Scaffold hopping is a related concept where the entire core structure is replaced by a different one that maintains the spatial arrangement of key functional groups. chemrxiv.orgresearchgate.net For the quinoline scaffold, a common isosteric replacement is the naphthyridone core, where one of the carbon atoms in the benzene (B151609) portion of the ring is replaced by a nitrogen atom (e.g., changing a quinolone to a naphthyridone). nih.govnih.gov This change can alter the molecule's electronic properties, solubility, and interaction with bacterial targets.

Furthermore, the heterocyclic substituents at the C-7 position are themselves subject to bioisosteric replacement. For example, replacing the nitrogen atom in a piperazinyl or pyrrolidinyl ring with a carbon atom (sp² or sp³ hybridized) has been explored to fine-tune the compound's biological activity and pharmacokinetic profile. researchgate.net The goal of these replacements is to create novel chemical entities with improved efficacy, better safety profiles, or the ability to overcome existing resistance mechanisms. nih.gov

Synthesis and Characterization of Novel Fluorinated Quinoline Derivatives

The synthesis of novel fluorinated quinoline derivatives, including those based on the this compound scaffold, typically involves multi-step chemical processes. A common foundational method is the Gould-Jacobs cyclization. researchgate.net

A general synthetic pathway often starts with a substituted aniline (B41778). For instance, 3-chloro-4-fluoroaniline (B193440) can be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether, to form the core quinolone ring system, such as ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org This intermediate can then undergo further reactions:

N-1 Substitution : An alkyl or cyclopropyl (B3062369) group is typically introduced at the N-1 position. orientjchem.org

C-7 Substitution : The halogen at the C-7 position is substituted with a desired heterocyclic amine (e.g., piperazine, pyrrolidine) in a nucleophilic aromatic substitution reaction. auctoresonline.org

Hydrolysis : The ester at the 3-position is hydrolyzed, usually under acidic or basic conditions, to yield the final carboxylic acid. auctoresonline.org

The synthesis of novel fluorinated compounds is an area of continuous interest due to the unique biological properties conferred by fluorine. daneshyari.com Researchers have developed methods to create various fluorinated analogs, including those with a difluoromethylene (CF₂) moiety. daneshyari.comnih.gov

Once synthesized, the novel compounds undergo rigorous characterization to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure. researchgate.netscielo.br

Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy : To identify key functional groups present in the molecule. researchgate.net

Elemental Analysis : To determine the elemental composition of the compound. researchgate.net

Chromatography : Techniques like Thin Layer Chromatography (TLC) and Column Chromatography are used for monitoring reaction progress and for purification of the final product. orientjchem.org

These synthetic and characterization methods are fundamental to the discovery and development of new fluorinated quinoline derivatives with potentially enhanced properties. nih.govnih.gov

Medicinal Chemistry and Biological Applications of 7,8 Difluoroquinoline 3 Carboxylic Acid Scaffolds

Role as a Building Block in Pharmaceutical Synthesis

7,8-Difluoroquinoline-3-carboxylic acid serves as a key synthon or intermediate in the synthesis of more complex pharmaceutical molecules, most notably in the development of fluoroquinolone antibiotics. The carboxylic acid group at the 3-position is a critical pharmacophore for the antibacterial activity of quinolones, while the difluoro substitution at the 7 and 8 positions provides a unique structural motif for further chemical elaboration.

The synthetic utility of this scaffold lies in its reactivity, allowing for the introduction of various substituents at the C-7 position, which is a key determinant of the antibacterial spectrum and potency of fluoroquinolones. A common synthetic strategy involves the nucleophilic substitution of a halogen atom at the C-7 position of the quinoline (B57606) ring with a cyclic amine, such as a piperazine (B1678402) or pyrrolidine (B122466) derivative. This reaction is often a crucial step in the total synthesis of many clinically significant fluoroquinolones. For instance, the synthesis of sparfloxacin, a potent fluoroquinolone, involves a 5-amino-1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acid intermediate, highlighting the importance of the 6,8-difluoroquinoline core. nih.gov

The versatility of the this compound scaffold allows for the creation of extensive libraries of derivatives, enabling chemists to systematically explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.

Antimicrobial Agents Derived from this compound

The primary and most significant application of the this compound scaffold is in the development of antimicrobial agents. The resulting fluoroquinolones are a class of broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections.

The antibacterial potency and spectrum of fluoroquinolones derived from this compound are heavily influenced by the nature of the substituents at various positions of the quinoline ring. Key structure-activity relationships (SARs) have been established through extensive research:

N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining antibacterial potency. Small alkyl groups, such as ethyl or cyclopropyl (B3062369), are often optimal. A cyclopropyl group, as seen in ciprofloxacin and sparfloxacin, is particularly favorable for potent activity against a broad range of bacteria. asm.orgnih.gov

C-7 Substituent: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring or a pyrrolidine ring at this position generally confers potent anti-pseudomonal activity. The nature of the substituent on the piperazine or pyrrolidine ring can further modulate the activity and pharmacokinetic properties. For example, in the case of sparfloxacin, a cis-3,5-dimethylpiperazinyl group at C-7 contributes to its enhanced activity. nih.gov

C-8 Substituent: A fluorine atom at the C-8 position, in conjunction with a fluorine at C-6, as in the 6,8-difluoroquinolone series, has been shown to enhance antibacterial activity. nih.gov

C-5 Substituent: The introduction of an amino group at the C-5 position has been found to significantly improve in vitro and in vivo potency. nih.gov This is exemplified in sparfloxacin, which features a C-5 amino group. nih.gov

These SARs provide a roadmap for the rational design of new fluoroquinolone antibiotics with improved efficacy and a lower propensity for resistance development.

Fluoroquinolones, including those derived from the this compound scaffold, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.

By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving the DNA, leading to the accumulation of double-stranded DNA breaks. This disruption of DNA replication and repair processes ultimately results in bacterial cell death.

Fluoroquinolones derived from the this compound scaffold typically exhibit a broad spectrum of activity, encompassing both Gram-negative and Gram-positive bacteria. The specific spectrum of activity can be tailored through modifications at the C-7 position.

Derivatives with a piperazine moiety at C-7, such as ciprofloxacin, are known for their excellent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa. The introduction of a C-5 amino group and a dimethylpiperazinyl group at C-7, as in sparfloxacin, enhances the activity against Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae, while retaining potent Gram-negative activity. nih.gov

Below is a table summarizing the in vitro antibacterial activity of sparfloxacin, a derivative of the 6,8-difluoroquinolone scaffold, against a range of bacterial species.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus | 0.12 | 0.25 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Escherichia coli | ≤0.06 | 0.12 |

| Klebsiella pneumoniae | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 1 | 4 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is illustrative and compiled from various sources on sparfloxacin.

The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. Resistance can arise through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell.

Structural modifications to the fluoroquinolone scaffold are a key strategy to combat resistance. For instance, the development of newer generation fluoroquinolones with bulky C-7 substituents can help to overcome resistance mediated by efflux pumps. Furthermore, modifications that lead to dual targeting of both DNA gyrase and topoisomerase IV with high affinity can reduce the likelihood of resistance developing through target-site mutations. The design of hybrid molecules, where a fluoroquinolone is linked to another antibacterial agent, is also being explored as a novel approach to tackle resistant strains. nih.gov

Applications in Agrochemical Synthesis

While the primary application of this compound is in medicinal chemistry, the broader class of quinoline carboxylic acids has also found use in the agrochemical industry. Certain quinoline carboxylic acid derivatives have been developed as herbicides. For example, quinclorac is a quinoline carboxylic acid derivative used for weed control in rice and other crops. nih.govresearchgate.net

The mode of action of these herbicidal quinoline carboxylic acids often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target weed species. The specific structural features required for herbicidal activity differ from those for antibacterial activity, and the application of this compound in this area is not as well-documented as its role in pharmaceuticals. However, the versatility of the quinoline scaffold suggests that with appropriate structural modifications, derivatives of this compound could potentially be developed into novel agrochemicals.

Potential Applications in Other Therapeutic Areas (e.g., Antiviral, Anticancer)

Research into quinolone derivatives has expanded beyond their antibacterial origins, with significant investigations into their potential as both anticancer and antiviral agents. nih.gov The core quinolone structure is amenable to various modifications, including the addition of a fluorine atom at the C-8 position, which can shift its biological activity profile. nih.gov

Anticancer Applications

The search for novel anticancer drugs has led researchers to explore the repositioning of existing drug classes, including fluoroquinolones. nih.gov Derivatives of the this compound scaffold have shown promise in this area. Specifically, a series of lipophilic fluoroquinolone derivatives incorporating a 7,8-ethylene diamine chelator bridge demonstrated potent antiproliferative activity against a panel of human colorectal cancer cell lines. nih.gov

In one study, novel fluoroquinolone derivatives were synthesized and tested for their ability to inhibit the growth of colorectal cancer cells. The results indicated that several compounds exerted excellent micro- to nano-molar antiproliferative activities, with potency in some cases exceeding that of the standard chemotherapy drug, cisplatin. nih.gov The most active compound, designated 4a , which features the 7,8-ethylene diamine bridge, exhibited significant potency against HCT116 and SW620 colorectal cancer cell lines, with IC₅₀ values of 0.6 µM and 0.16 µM, respectively. nih.gov These findings highlight the potential of this scaffold in the development of new anticancer therapeutics. nih.gov

| Compound | HT29 | HCT116 | SW620 |

|---|---|---|---|

| 4a | 1.3 | 0.6 | 0.16 |

| 4b | 2.8 | 1.1 | 0.5 |

| 4c | 2.5 | 1.2 | 0.4 |

| Cisplatin (Reference) | 4.5 | 2.3 | 1.3 |

Antiviral Applications

The potential of quinolone-based drugs as antiviral agents has also been an area of active research. nih.gov Studies have shown that certain antibacterial fluoroquinolones are effective against vaccinia virus and papovaviruses. nih.gov Subsequent modifications to the quinolone structure, such as the introduction of an aryl group at the piperazine moiety, shifted the activity profile from antibacterial to antiviral, with specific action against the Human Immunodeficiency Virus (HIV). nih.gov The antiviral mechanism of these derivatives appears to be related to the inhibition of viral replication at the transcriptional level, potentially through interference with the function of the viral Tat protein. nih.gov While these findings establish the antiviral potential of the broader quinolone class, specific studies on this compound derivatives for antiviral applications are less prevalent in the literature. However, the established versatility of the quinolone scaffold suggests that this is a viable area for future investigation.

Pharmacokinetic and Pharmacodynamic Considerations of Difluoroquinolone Derivatives

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluoroquinolone derivatives are critical to their therapeutic efficacy. These properties are heavily influenced by the various substituents on the quinolone core. The addition of fluorine atoms, particularly at the C-6 and C-8 positions, is known to impact factors such as potency, bioavailability, and spectrum of activity. nih.gov

The carboxylic acid group at the C-3 position is an essential feature for the activity of quinolones. nih.gov Substitutions at the N-1 and C-7 positions are particularly important for modulating the PK/PD profile. For instance, in a series of 1-substituted 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the nature of the N-1 substituent was found to be a strong determinant of antibacterial potency. nih.gov A quantitative structure-activity relationship (QSAR) study of these compounds revealed that antibacterial potency was strongly dependent on the size, shape (STERIMOL length and width), and level of unsaturation of the N-1 substituent. nih.gov The cyclopropyl group at the N-1 position was identified as the substituent that most enhanced the activity of this particular difluoroquinolone series. nih.gov

While specific pharmacokinetic data for this compound itself are not widely published, general principles for difluoroquinolones apply. Lipophilicity is a key factor; for example, in the development of anticancer derivatives, increasing the lipophilicity of the compounds was a successful strategy to enhance antiproliferative activity. nih.gov The distribution and elimination of these compounds are also key considerations. For instance, studies on other flavonoids with a "7,8-" substitution pattern, such as 7,8-dihydroxyflavone, have shown rapid distribution to the brain, though the extent of brain penetration can be low. frontiersin.org The metabolism of these compounds can involve processes like O-methylation. frontiersin.org These general findings underscore the importance of carefully designing substituents on the this compound scaffold to achieve a desirable pharmacokinetic and pharmacodynamic profile for a specific therapeutic target.

Biological Studies of this compound Derivatives and their Mechanism of Action (e.g., Enzyme Inhibition)

The biological activity of quinolone derivatives is primarily mediated through the inhibition of specific enzymes. The target enzymes differ depending on whether the desired effect is antibacterial or anticancer.

Mechanism of Anticancer Action: Topoisomerase and Kinase Inhibition

The anticancer activity of fluoroquinolone derivatives is largely attributed to their ability to inhibit eukaryotic type II topoisomerases, particularly topoisomerase IIα. nih.gov This enzyme is crucial for managing DNA tangles and supercoils during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells. The strong antiproliferative effects observed in studies of 7,8-ethylene diamine fluoroquinolone derivatives are consistent with this mechanism of action. nih.gov

In addition to topoisomerase inhibition, other mechanisms may be at play. Research on structurally related heterocyclic compounds suggests that kinase inhibition is another viable pathway for the anticancer effects of quinoline-based molecules. For example, a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares a fluorinated bicyclic core and a carboxylic acid group, identified it as a selective inhibitor of Aurora A kinase. nih.gov Aurora kinases are key regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov The study found that the free carboxylic acid group was essential for kinase inhibition, suggesting it plays a crucial role in binding to the enzyme's active site. nih.gov This indicates that derivatives of this compound could also potentially function as kinase inhibitors.

Mechanism of Antibacterial Action: DNA Gyrase Inhibition

The foundational mechanism of action for quinolones as antibacterial agents is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Studies on 6,8-difluoro-quinolinecarboxylic acid derivatives confirmed that their antibacterial potency correlates with the inhibition of DNA gyrase. nih.gov This well-established antibacterial mechanism, focused on enzyme inhibition, provided the scientific rationale for exploring the effects of these compounds on analogous enzymes in eukaryotic cells, leading to the discovery of their anticancer potential.

| Compound Class | Therapeutic Area | Primary Enzyme Target | Mechanism of Action |

| 7,8-Difluoroquinolone Derivatives | Anticancer | Eukaryotic Topoisomerase IIα nih.gov | Inhibition of DNA replication and repair, leading to apoptosis. |

| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Anticancer | Aurora A Kinase nih.gov | Arrest of the cell cycle at the G1 phase and induction of apoptosis. |

| 6,8-Difluoroquinolone Derivatives | Antibacterial | Bacterial DNA Gyrase nih.gov | Inhibition of bacterial DNA replication. |

Environmental and Safety Considerations in Handling 7,8 Difluoroquinoline 3 Carboxylic Acid

Safe Laboratory Practices for Fluorinated Organic Compounds

Safe handling of 7,8-Difluoroquinoline-3-carboxylic acid in a laboratory setting is paramount to prevent exposure and ensure a safe working environment. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and established handling procedures.

Engineering Controls and Personal Protective Equipment (PPE):

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals. When handling this compound, work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control airborne dust or vapors. echemi.comfishersci.comthermofisher.com Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area. lgcstandards.com

A comprehensive PPE regimen is mandatory to prevent direct contact with the compound. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (such as butyl rubber), and a lab coat or a long-sleeved seamless gown. lgcstandards.comprovista.com For procedures that may generate dust, respiratory protection may be necessary. echemi.com

Handling and Storage:

Standard safe handling practices for chemical solids should be followed. Avoid creating dust, and prevent contact with skin, eyes, and clothing. fishersci.comfishersci.com Do not eat, drink, or smoke in areas where the compound is handled or stored. After handling, it is crucial to wash hands and any exposed skin thoroughly.

For storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. fishersci.comgreenbook.net

First Aid Measures:

In the event of accidental exposure, immediate first aid is critical.

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention. thermofisher.comfishersci.com

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. thermofisher.comfishersci.com

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. thermofisher.comlgcstandards.com